2,5-Dinitrobenzaldehyde

Description

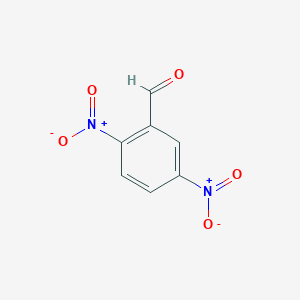

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQDLKFHFLTMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597693 | |

| Record name | 2,5-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198424-70-2 | |

| Record name | 2,5-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dinitrobenzaldehyde

Direct Nitration Pathways to 2,5-Dinitrobenzaldehyde

Direct nitration involves the introduction of nitro groups onto an aromatic substrate using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The nitration of benzaldehyde (B42025) is a classic example of electrophilic aromatic substitution. The benzene (B151609) ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺), which is generated from the reaction between nitric acid and the sulfuric acid catalyst. uomustansiriyah.edu.iq The substituent already present on the ring—in this case, the aldehyde group (–CHO)—profoundly influences the reaction's rate and regioselectivity. uomustansiriyah.edu.iqlibretexts.org

The aldehyde group is an electron-withdrawing group and, consequently, a deactivating group. uomustansiriyah.edu.iqlibretexts.org It reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iq Furthermore, the aldehyde group is a meta-director. This directive effect can be explained by examining the resonance structures of the carbocation intermediates (arenium ions) formed during the attack of the electrophile at the ortho, para, and meta positions. libretexts.orglibretexts.org For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the aldehyde group. libretexts.org This structure is highly unfavorable due to the repulsive interaction with the positively polarized carbon atom of the carbonyl group. uomustansiriyah.edu.iqlibretexts.org In contrast, the intermediate formed from meta attack avoids this destabilizing arrangement, making the meta pathway more favorable. libretexts.org As a result, the electrophilic nitration of benzaldehyde predominantly yields m-nitrobenzaldehyde. youtube.com

While the fundamental principles of electrophilic substitution favor the formation of the meta isomer, direct nitration is reported as a common method for preparing this compound. This process involves the dinitration of benzaldehyde using a nitrating mixture of concentrated nitric and sulfuric acids. The introduction of a second nitro group is influenced by the directing effects of both the aldehyde and the first nitro group. Since both are meta-directors, the formation of 3,5-dinitrobenzaldehyde (B77469) is electronically favored.

Achieving the 2,5-dinitro substitution pattern through this pathway requires carefully controlled reaction conditions to manage the regioselectivity. Typically, the reaction is performed at low temperatures, between 0–5°C, to minimize side reactions and control the exothermic nature of the nitration. Benzaldehyde is added slowly to the nitrating mixture with vigorous stirring over several hours. The product is then precipitated by pouring the reaction mixture onto ice. While yields for this direct method are reported in the range of 70–85%, the potential for the formation of a mixture of isomers, including the more electronically favored 3,5-dinitrobenzaldehyde, is a significant limitation.

Alternative Synthetic Routes to this compound

To circumvent the regioselectivity challenges of direct nitration, alternative synthetic strategies have been developed. These routes often involve building the molecule through a series of steps or starting from a precursor that already contains the desired substitution pattern.

An effective alternative route is the oxidation of 2,5-dinitrobenzyl alcohol. This method transforms the alcohol functional group into an aldehyde without altering the nitro groups already in place. A variety of oxidizing agents can be used for the conversion of benzyl (B1604629) alcohols to benzaldehydes. kchem.org For the synthesis of this compound, a specific reported method utilizes quinolinium chlorochromate (QCC) as the oxidizing agent in an organic solvent like dichloromethane. The reaction typically involves refluxing the 2,5-dinitrobenzyl alcohol with QCC for approximately 12 hours. Following the reaction, the product can be isolated through filtration, solvent evaporation, and subsequent purification by silica (B1680970) gel column chromatography, with reported yields around 65%. This method is advantageous when the corresponding dinitrobenzyl alcohol is readily available.

Multi-step syntheses using substituted benzaldehydes provide another pathway to dinitrated benzaldehyde derivatives. A well-documented example is the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde starting from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). oatext.comoatext.com Although this yields a structurally related compound rather than this compound itself, it illustrates the strategic approach of using existing functional groups to direct nitration.

The process involves two nitration steps:

First Nitration : Salicylaldehyde is treated with a cold nitrating mixture (concentrated H₂SO₄ and HNO₃ in a 2:1 ratio) at 0°C. This initial step produces a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. oatext.comoatext.com

Second Nitration : The mixture of mono-nitrated products is then subjected to further nitration with the same ice-cold nitrating mixture. oatext.comoatext.com After stirring, the reaction mass is poured onto ice to precipitate the final product, 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com This two-step procedure has been reported to achieve a high yield of 85%. oatext.comoatext.com

This strategy highlights how a pre-existing substituent (the hydroxyl group in salicylaldehyde) can be used to control the position of incoming nitro groups, offering a route to specific isomers that are difficult to obtain via direct nitration of benzaldehyde.

Comparative Analysis of Synthetic Strategies for Dinitrobenzaldehydes

Each synthetic methodology for producing dinitrobenzaldehydes offers a unique set of advantages and disadvantages related to factors such as simplicity, yield, and control over isomer formation.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitration | Benzaldehyde | HNO₃/H₂SO₄, 0–5°C | 70–85 | Simple, direct, scalable. | Formation of a mixture of isomers is possible, particularly the 3,5-isomer. |

| Oxidation of Dinitrobenzyl Alcohol | 2,5-Dinitrobenzyl alcohol | Quinolinium chlorochromate (QCC), reflux in CH₂Cl₂ | ~65 | Mild and selective oxidation; avoids isomer issues. | Requires the synthesis of the specific dinitrobenzyl alcohol precursor. |

| Multi-step Nitration of Salicylaldehyde | Salicylaldehyde | Two-step nitration with HNO₃/H₂SO₄ at 0°C | ~85 oatext.comoatext.com | High yield and excellent regiocontrol for specific isomers. oatext.com | Multi-step process; produces a hydroxylated derivative. oatext.comoatext.com |

Assessment of Synthetic Efficiency and Yield

The efficiency and yield of synthetic routes to this compound are critical metrics for evaluating their practicality. The most common approach is the direct nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. This method, while direct, presents challenges in yield and purity due to the formation of multiple isomers. The typical yield for the synthesis of this compound via this route is generally reported in the range of 70–85%, though this can be highly dependent on precise temperature control and reaction time.

The yields for dinitrobenzaldehyde synthesis can vary significantly based on the target isomer, reflecting the electronic and steric influences of the substituents. For instance, the synthesis of other isomers, such as 2,4-dinitrobenzaldehyde (B114715), has been reported with considerably lower yields, ranging from 24–32%. orgsyn.org In contrast, starting with a pre-substituted benzaldehyde, such as in the dinitration of salicylaldehyde to produce 2-hydroxy-3,5-dinitrobenzaldehyde, can lead to higher yields, with reports of up to 85%. oatext.com

Table 1: Comparative Yields of Dinitrobenzaldehyde Synthesis Methods

| Target Compound | Starting Material | Method | Reported Yield (%) |

| This compound | Benzaldehyde | Direct Nitration | 70–85 |

| This compound | 2,5-Dinitrobenzyl alcohol | Oxidation | ~65 |

| 2,4-Dinitrobenzaldehyde | 2,4-Dinitrotoluene (B133949) | Hydrolysis of condensation product | 24–32 orgsyn.org |

| 2,6-Dinitrobenzaldehyde (B1206409) | 2,6-Dinitrotoluene (B127279) | Oxidation | 63–66 google.com |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | Salicylaldehyde | Two-step Nitration | ~85 oatext.com |

Considerations for Isomer Control in Dinitration

Controlling the regioselectivity of the dinitration of benzaldehyde is a significant chemical challenge. The aldehyde group (-CHO) is a deactivating and meta-directing group in electrophilic aromatic substitution. Consequently, the initial nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde (B41214), with a smaller amount of the ortho isomer and a negligible amount of the para isomer. aidic.it The formation of this compound requires a second nitration on one of these mononitrated intermediates.

The key to forming the 2,5-isomer lies in the subsequent nitration of the initial products. Nitrating 3-nitrobenzaldehyde would be expected to add a second nitro group at position 5 (ortho to the aldehyde and meta to the first nitro group). Nitrating 2-nitrobenzaldehyde (B1664092) would also be expected to direct an incoming nitro group to the 5-position (para to the first nitro group and meta to the aldehyde).

Several factors influence the initial ortho-to-meta isomer ratio, which is a critical control point:

Reaction Conditions: The composition of the mixed acid and the reaction temperature significantly affect the isomer distribution. aidic.itresearchgate.net

Complex Formation: It has been proposed that the formation of the ortho isomer can be favored by the coordination of the nitronium ion (NO₂⁺) with the oxygen of the aldehyde group. aidic.itresearchgate.net This complex can then deliver the nitronium ion to the adjacent ortho position, competing with the standard meta-directing pathway. researchgate.net

Advanced Reagents: Modern synthetic chemistry has explored novel nitrating agents to achieve better control. For example, N-nitropyrazole reagents have been shown to act as a controllable source of the nitronium ion, allowing for selective mononitration or dinitration of various aromatic compounds by manipulating the reaction conditions. acs.org

Starting with a differently substituted benzaldehyde is a common strategy to circumvent the isomer control problem. For example, the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde begins with salicylaldehyde. oatext.com The strongly activating, ortho, para-directing hydroxyl group dictates the positions of nitration, leading to a much more predictable and specific isomeric product. oatext.com Similarly, reports on the synthesis of substituted 2,6-dinitrobenzaldehydes often start from the corresponding dinitrotoluene, highlighting the use of precursors where the substitution pattern is already established. google.comresearchgate.net

Table 2: Isomeric Products from the Direct Nitration of Benzaldehyde

| Product Isomer | Type | Directing Influence |

| 3-Nitrobenzaldehyde | Mononitration (Major) | Aldehyde group is meta-directing. aidic.it |

| 2-Nitrobenzaldehyde | Mononitration (Minor) | Favored by complexation of nitronium ion with the aldehyde group. aidic.itresearchgate.net |

| This compound | Dinitration | Result of second nitration on either the 2- or 3-nitrobenzaldehyde intermediate. |

| 3,5-Dinitrobenzaldehyde | Dinitration | Expected from the dinitration of a meta-directed system. orgsyn.org |

| 2,4-Dinitrobenzaldehyde | Dinitration | A potential, but less favored, dinitration product. orgsyn.org |

Reactivity and Mechanistic Chemistry of 2,5 Dinitrobenzaldehyde

Electronic Effects of Nitro Groups on Aromatic Reactivity

The presence of two nitro (-NO2) groups on the benzene (B151609) ring profoundly impacts its reactivity. These groups are potent electron-withdrawing groups (EWGs) due to both inductive and resonance effects. numberanalytics.com

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, further withdrawing electron density. This resonance effect creates positions of positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro groups. minia.edu.eg

Collectively, these electronic effects make the aromatic ring of 2,5-dinitrobenzaldehyde electron-deficient and thus "deactivated" towards certain reactions while being "activated" towards others. wikipedia.orglibretexts.org

Influence on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com Due to the strong deactivating nature of the two nitro groups, the benzene ring in this compound is significantly less reactive towards electrophiles compared to benzene itself. numberanalytics.comwikipedia.org The electron-withdrawing nitro groups reduce the nucleophilicity of the aromatic ring, making it a poor target for electrophilic attack. libretexts.org

The directing effect of the existing substituents must also be considered. The aldehyde group is a deactivating group and a meta-director. The nitro groups are also deactivating and meta-directing. wikipedia.org Therefore, any further electrophilic substitution on this compound would be extremely difficult and would be expected to occur at the positions meta to the existing nitro and aldehyde groups, which are already occupied.

Susceptibility to Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The nitro groups play a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. uomustansiriyah.edu.iq In this compound, the nitro groups can effectively stabilize the intermediate formed by nucleophilic attack at the positions bearing the nitro groups themselves or at the carbon bearing the aldehyde group. This increased stability lowers the activation energy for the reaction, making SNAr a favorable pathway. masterorganicchemistry.com

Transformations Involving the Aldehyde Moiety of this compound

The aldehyde group (-CHO) is a versatile functional group that undergoes a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes and ketones. 182.160.97 In the case of this compound, the aldehyde group can react with various nucleophiles. However, the steric hindrance from the adjacent nitro group at position 2 can sometimes inhibit nucleophilic attack. unilag.edu.ng

Common nucleophilic addition reactions include the formation of:

Hydrates: In the presence of water, an equilibrium can be established to form the corresponding geminal diol.

Hemiacetals and Acetals: Reaction with alcohols under acidic or basic conditions can yield hemiacetals and subsequently acetals. Studies on related dinitro-substituted benzaldehydes have shown the formation of stable hemiacetals. rsc.org

Cyanohydrins: Addition of hydrogen cyanide (or a cyanide salt) leads to the formation of a cyanohydrin.

Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. youtube.com

A study involving the Baylis-Hillman reaction, a nucleophilic addition process, indicated that this compound failed to react, which was attributed to the steric hindrance caused by the two nitro groups flanking the aldehyde moiety. unilag.edu.ng

Selective Oxidation Pathways

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting product would be 2,5-dinitrobenzoic acid. The selective oxidation of the aldehyde is generally feasible without affecting the nitro groups, which are already in a high oxidation state.

| Oxidizing Agent | Product | Reference |

| Potassium permanganate (KMnO4) | 2,5-Dinitrobenzoic acid | |

| Chromium trioxide (CrO3) | 2,5-Dinitrobenzoic acid | |

| Oxygen (O2) in the presence of strong bases | Can be used for selective oxidation of nitrotoluenes to nitrobenzaldehydes, suggesting potential for further oxidation to the carboxylic acid under certain conditions. | google.com |

Condensation and Cycloaddition Reactions of this compound

Formation of Hemiaminal Derivatives

Hemiaminals are typically unstable intermediates in the formation of imines from aldehydes and primary amines. scispace.com However, the electronic properties of this compound allow for the formation of stable hemiaminal derivatives. The strong electron-withdrawing nitro groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, facilitating the attack by amines. scispace.com

Stable hemiaminals can be synthesized in a one-pot reaction between nitrobenzaldehyde derivatives, including this compound, and various amines. scispace.comresearchgate.net For instance, the reaction with 2-aminopyrimidine (B69317) derivatives has been shown to yield stable hemiaminals in crystalline form. scispace.comresearchgate.netresearchgate.net The stability of these intermediates is attributed to the electronic effects of the nitro groups and the pyrimidine (B1678525) ring, which obviates the need for stabilization through intramolecular interactions. scispace.comresearchgate.netresearchgate.net

Similarly, reactions with 4-amino-1,2,4-triazole (B31798) have been reported to afford stable hemiaminals. researchgate.net The formation of these stable species is dependent on the substituents on the phenyl ring and the presence of the 4-amino-1,2,4-triazole moiety. researchgate.net

Below is a table summarizing the formation of stable hemiaminal derivatives from various nitrobenzaldehydes and amines.

| Nitrobenzaldehyde Reactant | Amine Reactant | Product | Reference |

| Nitrobenzaldehyde derivatives | 2-Aminopyrimidine | Stable hemiaminals | scispace.comresearchgate.netresearchgate.net |

| Nitro-substituted benzaldehydes | 4-Amino-1,2,4-triazole | Stable hemiaminals | researchgate.net |

Cyclization Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

One notable application is in the Baylis-Hillman reaction. The adducts formed from the reaction of 2-nitrobenzaldehydes with activated alkenes can undergo reductive cyclization to produce quinoline (B57606) derivatives. unilag.edu.ng The reaction pathway, whether it proceeds through conjugate addition or nucleophilic attack at the carbonyl carbon, is influenced by the choice of substrate and reagents. unilag.edu.ng For example, catalytic hydrogenation of Baylis-Hillman adducts derived from ketone precursors tends to yield quinolines and quinoline-N-oxides. unilag.edu.ng

Furthermore, a domino asymmetric benzylation/aldol hemiacetalization reaction involving 2-methyl-3,5-dinitrobenzaldehyde and β-aryl-substituted α,β-unsaturated trifluoromethyl ketones has been developed to synthesize 3,4-dihydroisocoumarin products after oxidation. nih.gov

The reaction of this compound derivatives can also lead to the formation of other heterocyclic systems. For instance, the reaction of (E)-(3-bromo-2-nitroprop-1-enyl)benzene with 2-hydroxy-3,5-dinitrobenzaldehyde yields (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde derivatives. jetir.org Additionally, catalytic olefination of 2-nitrobenzaldehydes with CF3CCl3 produces trifluoromethylated ortho-nitrostyrenes, which can be further cyclized to form 2-CF3-indoles. mdpi.com

The table below outlines various cyclization reactions involving dinitrobenzaldehyde derivatives.

| Dinitrobenzaldehyde Derivative | Reactant(s) | Resulting Heterocycle | Reference |

| 2-Nitrobenzaldehydes | Activated alkenes (Baylis-Hillman reaction), then reduction | Quinoline derivatives | unilag.edu.ng |

| 2-Methyl-3,5-dinitrobenzaldehyde | β-Aryl-substituted α,β-unsaturated trifluoromethyl ketones | 3,4-Dihydroisocoumarin derivatives | nih.gov |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | (E)-(3-bromo-2-nitroprop-1-enyl)benzene | (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde | jetir.org |

| 2-Nitrobenzaldehydes | CF3CCl3 (catalytic olefination), then pyrrolidine (B122466) and reduction | 2-CF3-Indoles | mdpi.com |

| 2-Methyl-3,5-dinitrobenzaldehyde | 1,2,3,4-Tetrahydroisoquinoline (THIQ) and its analogs | Tetrahydroprotoberberines | nih.govacs.org |

Reactions with Activated Methylene (B1212753) and Methyl Compounds

2,4-Dinitrobenzaldehyde (B114715), a related compound, is known to form crystalline condensation products with substances containing a reactive methylene or methyl group. orgsyn.org While specific research on this compound in this context is less documented in the provided results, the principles of its reactivity suggest similar potential. The strong electron-withdrawing character of the nitro groups in this compound would activate the aldehyde group towards condensation reactions with active methylene compounds, such as malonic esters and β-keto esters, and compounds with reactive methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic compounds. Through the examination of proton (¹H) and carbon-13 (¹³C) nuclei, NMR provides unparalleled insight into the chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals that are characteristic of its substituted aromatic structure. The aldehyde proton typically appears as a singlet at approximately 10 ppm, a downfield shift indicative of the strong deshielding effect of the carbonyl group. The aromatic protons resonate in a region consistent with a dinitro-substituted benzene ring. The precise chemical shifts and coupling patterns of these aromatic protons are dictated by the electron-withdrawing nature of the two nitro groups and the aldehyde functionality.

In related dinitrobenzaldehyde derivatives, such as 4-Methyl-3,5-dinitrobenzaldehyde, the aldehyde proton is observed around 10.1 ppm, with the aromatic protons appearing near 8.2 ppm. For 2-hydroxy-3,5-dinitrobenzaldehyde, a derivative, the aromatic protons appear as a singlet at a chemical shift of 10.8-11 ppm in DMSO-d₆. oatext.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield position, typically around 190 ppm for related dinitrobenzaldehyde compounds. The aromatic carbons display a range of chemical shifts influenced by the positions of the nitro and aldehyde substituents.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Dinitrobenzaldehyde Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent |

| This compound | ¹H | Aldehyde (-CHO) | ~10 | - |

| 4-Methyl-3,5-dinitrobenzaldehyde | ¹H | Aldehyde (-CHO) | ~10.1 | CDCl₃ |

| 4-Methyl-3,5-dinitrobenzaldehyde | ¹H | Aromatic (Ar-H) | ~8.2 | CDCl₃ |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | ¹H | Aromatic (Ar-H) | 10.8-11 | DMSO-d₆ |

| 4-Methyl-3,5-dinitrobenzaldehyde | ¹³C | Carbonyl (C=O) | ~190 | - |

Application of Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing connectivity between protons and carbons.

For instance, in the structural elucidation of derivatives of 3-(benzylidene)indolin-2-one, 2D NMR spectra, including NOE (Nuclear Overhauser Effect) experiments, were crucial in determining the geometric isomers (E,E vs. Z,E configurations). nih.gov Similarly, for complex structures like psammaplin A derivatives, 2D NMR experiments such as gHSQC, gHMBC, and gCOSY were essential for confirming the simplified parent acid structure. nih.gov In cases where ¹H NMR peaks are ambiguous, 2D NMR can effectively distinguish between regioisomers by revealing proton correlations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the aldehyde and nitro functional groups. The carbonyl (C=O) stretch of the aldehyde group is typically observed in the range of 1700-1725 cm⁻¹. For this compound, this stretch is noted near 1725 cm⁻¹. In a related compound, 4-Methyl-3,5-dinitrobenzaldehyde, a strong C=O stretch is seen around 1705 cm⁻¹.

The two nitro (NO₂) groups give rise to two characteristic and intense absorption bands: an asymmetric stretching vibration and a symmetric stretching vibration. The asymmetric stretch typically appears in the region of 1530-1550 cm⁻¹, while the symmetric stretch is found around 1350 cm⁻¹. For this compound, a nitro group absorption is reported near 1490 cm⁻¹. In addition, aromatic C-H stretching vibrations can be observed around 2750 cm⁻¹.

Interactive Data Table: Characteristic IR Frequencies for this compound and Related Compounds

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| This compound | Aldehyde (C=O) | Stretch | ~1725 |

| This compound | Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| This compound | Nitro (NO₂) | Symmetric Stretch | ~1350 |

| This compound | Aromatic (C-H) | Stretch | ~2750 |

| 4-Methyl-3,5-dinitrobenzaldehyde | Aldehyde (C=O) | Stretch | ~1705 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. The molecular weight of this compound (C₇H₄N₂O₅) is 196.12 g/mol . nih.gov HRMS can confirm the molecular ion peak with a high degree of certainty. For example, in the analysis of a related dinitrophenyl derivative, HRMS was used to confirm the molecular formula. researchgate.net

Elucidation of Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) mass spectrometry is characteristic of nitroaromatic compounds. A key feature is the high stability of the aromatic ring, which often results in a detectable molecular ion peak [M]+. nih.gov The fragmentation pathways are influenced by the nitro groups and the aldehyde functional group.

Common fragmentation patterns for nitroaromatics include the loss of nitro-specific groups. nih.govresearchgate.net In the mass spectra of such compounds, ions corresponding to [M-30]+ (loss of NO) and [M-46]+ (loss of NO₂) are typically observed. For aldehydes, cleavage of the bond adjacent to the carbonyl group can lead to the loss of a hydrogen atom ([M-1]+) or the formyl group ([M-29]+). libretexts.org

In the case of dinitroaromatic compounds like this compound, the presence of two nitro groups can lead to sequential losses. The mass spectra of nitroaromatic compounds often show ions specific to the nitro group(s), such as [M-31]+, [M-45]+, and [M-60]+ in both EI and chemical ionization (CI) modes. nih.gov The high charge-stabilizing ability of the aromatic ring is reflected in the presence of a strong molecular ion peak in their EI mass spectra. nih.gov

A general representation of the fragmentation for a dinitrobenzaldehyde is shown below:

| Precursor Ion | Fragmentation | Fragment Ion |

| [C₇H₄N₂O₅]+• | Loss of NO₂ | [C₇H₄NO₃]+• |

| [C₇H₄N₂O₅]+• | Loss of NO | [C₇H₄NO₄]+• |

| [C₇H₄N₂O₅]+• | Loss of CHO | [C₆H₃N₂O₄]+ |

| [C₇H₄N₂O₅]+• | Loss of H | [C₇H₃N₂O₅]+ |

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Substitution Patterns and Molecular Conformation

For instance, the crystal structure of 2,4-dinitrobenzaldehyde hydrazone has been determined, confirming the positions of the nitro groups and the hydrazone moiety on the benzene ring. nih.goviucr.org In this derivative, the molecule is essentially planar, with a small dihedral angle between the hydrazone group and the benzene ring. nih.goviucr.org Similarly, the crystal structure of 3,5-dinitrobenzaldehyde (B77469) has been elucidated, revealing a stacked-layered organization of the molecules. researchgate.net

In a study of 4-tert-butyl-2,6-dinitrobenzaldehyde and its 3,5-dinitro isomer, single-crystal X-ray structures were used to definitively distinguish between the two isomers, highlighting the power of this technique in confirming substitution patterns. researchgate.net The planarity of the molecule is a common feature, as seen in the structure of 2-hydroxy-5-nitrobenzaldehyde, where the molecule is essentially planar. iucr.orgresearchgate.net The dihedral angle between the aromatic ring and the nitro group in this related compound is small, indicating minimal twisting. iucr.orgresearchgate.net

The bond lengths and angles in these structures are generally within normal ranges for nitroaromatic compounds. nih.goviucr.org For example, in a derivative of 2,4-dinitrobenzaldehyde, the C=N bond distance was found to be shorter than the normal range due to the electron-withdrawing effect of the two nitro groups and π-π conjugation. nih.goviucr.org

Analysis of Intermolecular Interactions (e.g., C-H...O hydrogen bonds) in Related Systems

The crystal packing of nitrobenzaldehyde derivatives is significantly influenced by various intermolecular interactions, including C-H···O hydrogen bonds. researchgate.net The introduction of nitro groups into a benzene ring leads to the formation of stronger C-H···O intermolecular hydrogen bonds compared to the weaker C-H···π interactions found in benzene itself. researchgate.net

The relative positions of the nitro groups can influence the types and patterns of these intermolecular interactions. researchgate.net Even in the absence of strong hydrogen bond donors, such as in dinitrobenzene isomers, C-H···O hydrogen bonds are formed and play a role in linking primary structural motifs, although they may be weaker than non-specific interactions in some cases. researchgate.net

The following table summarizes some of the intermolecular interactions observed in related nitroaromatic compounds:

| Compound | Interaction Type | Structural Consequence |

| Nitrobenzene derivatives | C-H···O | Formation of stronger intermolecular hydrogen bonds. researchgate.net |

| Nitrobenzaldehyde isonicotinoylhydrazones | N-H···N, N-H···O, C-H···O, C-H···N | Formation of diverse supramolecular structures (frameworks, sheets, bilayers). iucr.org |

| 3,5-Dinitrobenzaldehyde | C-H···O | Contributes to the molecular packing. researchgate.net |

| 2-Hydroxy-5-nitrobenzaldehyde | C-H···O | Links molecules into a three-dimensional framework. iucr.orgresearchgate.net |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the theoretically calculated percentages for the proposed empirical formula to verify its correctness and assess the purity of the sample.

For this compound, with the molecular formula C₇H₄N₂O₅, the theoretical elemental composition can be calculated based on its molecular weight of 196.12 g/mol . nih.gov

Theoretical Elemental Composition of this compound (C₇H₄N₂O₅)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 42.87 |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 2.06 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.29 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 40.78 |

| Total | 196.12 | 100.00 |

Experimental results from elemental analysis of synthesized this compound or its derivatives are expected to be in close agreement with these theoretical values. For example, in the synthesis of a related compound, 2-hydroxy-3,5-dinitrobenzaldehyde, elemental analysis was performed to confirm its structural assignment. oatext.com Similarly, for derivatives of 2,4-dinitrobenzene, the elemental analysis data for C, H, and N were found to be consistent with the calculated values, confirming the stoichiometry.

A comparison of theoretical and found values for a related dinitro compound, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, is presented below, illustrating the application of this technique. oatext.com

Elemental Analysis Data for a Related Dinitro Compound

| Element | Calculated (%) | Found (%) |

| C | 49.11 | 49.08 |

| H | 2.42 | 2.45 |

| N | 16.85 | 16.88 |

Close correlation between the experimental and theoretical values, typically within a ±0.4% margin, confirms the empirical formula of the synthesized compound.

Applications in Organic Synthesis

Due to its reactivity, 2,5-Dinitrobenzaldehyde is a valuable intermediate and building block in the synthesis of a variety of more complex organic molecules.

Its ability to undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines makes it a key precursor for the synthesis of various heterocyclic compounds. orgsyn.org For example, it can be used to construct imidazole (B134444) and quinoxaline (B1680401) ring systems, which are important scaffolds in medicinal chemistry.

Furthermore, the dinitro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions, where one of the nitro groups is displaced by a suitable nucleophile. This provides a pathway to introduce further complexity and functionality into the molecule. The subsequent reduction of the remaining nitro group to an amine opens up another avenue for derivatization, making this compound a versatile starting material for the synthesis of new pharmaceutical and agrochemical candidates.

Applications of 2,5 Dinitrobenzaldehyde in Modern Organic Synthesis and Materials Science

Strategic Intermediate in Organic Synthesis

2,5-Dinitrobenzaldehyde serves as a strategic intermediate and a versatile building block in advanced organic chemistry. The presence of both an aldehyde functional group and two nitro groups on the benzene (B151609) ring makes it a highly reactive compound for synthesizing more complex molecules. The strong electron-withdrawing nature of the two nitro groups significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

This heightened reactivity is pivotal in its role as a precursor. The aldehyde group readily participates in nucleophilic addition and condensation reactions, which allows for the construction of diverse molecular scaffolds. It can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines, making it a key starting material for various heterocyclic compounds. Simultaneously, the nitro groups can be chemically modified, most commonly reduced to amino groups, which can then undergo a host of further transformations. This dual reactivity allows chemists to strategically build complex molecular architectures.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Type of Reactions | Synthetic Utility |

| Aldehyde (-CHO) | Nucleophilic Addition, Condensation | Formation of new carbon-carbon and carbon-nitrogen bonds; construction of heterocyclic rings. |

| Nitro (-NO₂) | Reduction to Amino (-NH₂) | Introduction of nitrogen for further functionalization; synthesis of anilines and their derivatives. |

Precursor in the Synthesis of Specialty Chemicals

The primary significance of this compound in industrial and research chemistry lies in its application as a precursor for a range of specialty chemicals. Its structural features are leveraged to produce dyes, agrochemicals, and complex precursors for pharmaceuticals.

This compound is a precursor in the production of various dyes. While specific examples for the 2,5-isomer are proprietary or less documented in public literature, the general class of dinitrobenzaldehydes is utilized in dye synthesis. For instance, the related isomer 2,4-Dinitrobenzaldehyde (B114715) is a known reagent that forms crystalline condensation products, and its synthetic liquors have been noted for their potential use in preparing quinoneimine dyes. orgsyn.org This application highlights the utility of the dinitrophenyl moiety, activated by an aldehyde, in the synthesis of colored compounds.

The compound serves as an intermediate in the synthesis of agrochemicals. guidechem.com Many modern fungicides and pesticides are based on nitrogen-containing heterocyclic structures. rudn.rumdpi.com this compound is a key starting material for synthesizing heterocyclic systems, such as imidazoles and pyrazoles. Research has demonstrated that various derivatives of these heterocyclic families exhibit potent fungicidal activity against common plant pathogens like Fusarium solani and Sclerotinia sclerotiorum. rudn.ru By providing the foundational dinitrophenyl structure, this compound is a critical component in the synthetic pathways leading to these agriculturally significant compounds. rudn.ruresearchgate.net

In medicinal chemistry, this compound is a valuable building block for creating precursors to complex pharmaceutical agents. Nitro-containing compounds are recognized as versatile intermediates for substances with pharmaceutical relevance. frontiersin.org

The compound is particularly useful for constructing specific heterocyclic scaffolds that are prevalent in many drugs. These include:

Imidazole (B134444) Frameworks: The imidazole ring is a core component of numerous biologically active molecules. researchgate.net Standard synthetic methods, such as the Radiszewski synthesis, involve the reaction of a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com this compound can serve as the aldehyde component in such reactions to produce highly functionalized imidazoles, which can be further elaborated into pharmaceutical targets.

Quinoxaline (B1680401) Frameworks: Quinoxaline derivatives are known to possess a wide range of pharmacological activities, including antibacterial and anticancer properties. sapub.orgchim.it The most common synthesis of the quinoxaline ring involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov The nitro groups of this compound can be reduced to amino groups, leading to a diamine precursor that can then be cyclized to form the quinoxaline scaffold, a key structure in medicinal chemistry.

Table 2: Heterocyclic Scaffolds Derived from this compound

| Heterocyclic System | General Synthetic Role of this compound | Application Area |

| Imidazoles | Serves as the aldehyde component in condensation reactions. pharmaguideline.com | Pharmaceuticals, Agrochemicals rudn.ruresearchgate.net |

| Quinoxalines | Precursor to the required ortho-diamine via reduction of nitro groups. nih.gov | Pharmaceuticals sapub.org |

Contribution to Advanced Material Precursors

Beyond specialty chemicals, this compound is also a precursor in the synthesis of advanced materials, most notably in the creation of porphyrin-based frameworks.

Porphyrins are large macrocyclic molecules that are fundamental to many biological processes and have found extensive use in materials science, including in catalysis and electronics. nih.govmdpi.com The most common methods for synthesizing meso-substituted porphyrins, such as the Lindsey or Adler-Longo methods, involve the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.govnih.gov

This compound can be used as the aldehyde reactant in these syntheses to produce 5,10,15,20-tetrakis(2,5-dinitrophenyl)porphyrin. The strong electron-withdrawing dinitrophenyl groups can significantly alter the electronic properties of the resulting porphyrin, making it a candidate for specialized applications. A closely related compound, 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin, has been successfully synthesized using 3,5-dinitrobenzaldehyde (B77469) via the Adler procedure, which involves refluxing the aldehyde and pyrrole in propionic acid. illinois.edu This established methodology provides a clear precedent for the use of this compound in creating highly functionalized porphyrin frameworks. illinois.edu These porphyrin structures can, in turn, be used to develop advanced materials, such as those for charge storage devices. hbni.ac.in

Table 3: Representative Conditions for Porphyrin Synthesis Using Dinitrobenzaldehydes

| Synthetic Method | Key Reagents | Typical Conditions | Reference |

| Adler Procedure | Dinitrobenzaldehyde, Pyrrole, Propionic Acid | Refluxing mixture | illinois.edu |

| Lindsey Synthesis | Dinitrobenzaldehyde, Pyrrole, Acid Catalyst (e.g., BF₃), Chlorinated Solvent, Oxidizing Agent (e.g., DDQ) | Two-step: 1. Condensation at room temp. 2. Oxidation | nih.govnih.gov |

Role in Multi-component and Tandem Reactions for Complex Scaffolds

This compound serves as a valuable building block in the construction of complex molecular architectures through multi-component reactions (MCRs) and tandem reactions. The strong electron-withdrawing nature of its two nitro groups significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This heightened reactivity is a key feature that allows its effective participation in sophisticated reaction cascades designed to build molecular complexity in a single synthetic operation.

Multi-component reactions, which combine three or more starting materials in a one-pot synthesis, are powerful tools for creating diverse libraries of compounds with high atom economy. chemeurope.comwikipedia.org this compound is a suitable aldehyde component for seminal MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) , for instance, involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide scaffold. wikipedia.orgillinois.edu When this compound is used, the resulting product is decorated with the dinitrophenyl group, which offers multiple avenues for further functionalization. The nitro groups can be selectively or fully reduced to amino groups, which can then be acylated, alkylated, or used as directing groups in subsequent transformations.

Similarly, in the Passerini three-component reaction , an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. wikipedia.orgnih.gov The use of this compound in this reaction introduces the reactive dinitrophenyl moiety into a different, ester-containing scaffold. Research involving other isomers, such as 2-nitrobenzaldehyde (B1664092) and p-nitrobenzaldehyde, has demonstrated the feasibility of using nitro-substituted benzaldehydes in both Passerini and Ugi reactions, respectively, underscoring the applicability of these methods to the 2,5-dinitro isomer. chemeurope.com

The following interactive table details a representative Ugi four-component reaction utilizing this compound to generate a complex, highly functionalized scaffold.

| Reactant Class | Example Compound | Role in Reaction | Resulting Feature in Product |

| Aldehyde | This compound | Electrophilic carbonyl component | Dinitrophenyl group for post-reaction modification (e.g., reduction, cross-coupling) |

| Amine | Benzylamine | Nucleophile, forms the imine intermediate | N-benzyl substituent |

| Carboxylic Acid | Acetic Acid | Provides the carboxylate nucleophile | N-acetyl group |

| Isocyanide | tert-Butyl isocyanide | C1-synthon, undergoes α-addition | tert-Butyl amide group |

Beyond single-step MCRs, this compound is an ideal substrate for tandem reactions , where multiple bond-forming events occur sequentially in one pot without the isolation of intermediates. A common strategy involves an initial intermolecular reaction at the aldehyde, followed by an intramolecular reaction involving one or both of the nitro groups.

For example, the synthesis of complex heterocyclic scaffolds like quinoxalines and imidazoles can be envisioned through tandem pathways. A plausible sequence could begin with the condensation of this compound with a suitable partner. Subsequently, the in-situ reduction of one or both nitro groups to amino groups can trigger a spontaneous intramolecular cyclization, leading to the formation of a fused heterocyclic system. This approach is particularly powerful as it rapidly builds complex polycyclic structures from simple, linear precursors. For instance, a tandem reaction involving the reduction of a nitro group followed by cyclization is a known strategy for quinoxaline synthesis. nih.gov The Ugi reaction product itself can also be designed to undergo post-condensation cyclization, a strategy often referred to as Ugi/Deprotect/Cyclization (UDC), to generate diverse heterocyclic scaffolds. illinois.edu

Computational and Theoretical Insights into 2,5 Dinitrobenzaldehyde Chemistry

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and stability. For a molecule like 2,5-Dinitrobenzaldehyde, these methods can elucidate the significant effects of the two electron-withdrawing nitro groups and the aldehyde functional group on the benzene (B151609) ring.

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is a cornerstone for predicting chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From these orbital energies, a variety of reactivity descriptors can be calculated, providing quantitative measures of a molecule's chemical behavior. These descriptors are typically derived using Density Functional Theory (DFT) calculations. While specific values for this compound are not available, the expected trends can be inferred. The strong electron-withdrawing nature of the two nitro groups would significantly lower the energy of the LUMO, making the molecule a strong electron acceptor. This increased electrophilicity is a key feature of dinitroaromatic compounds.

Table 1: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

For this compound, it is anticipated that the electrophilicity index (ω) would be high, signifying its susceptibility to nucleophilic attack, particularly at the carbonyl carbon of the aldehyde group and at certain positions on the aromatic ring.

Energy Landscape and Stability Analyses

Computational methods can be used to explore the potential energy surface of a molecule, identifying stable isomers and transition states. For this compound, this would involve calculating its heat of formation and comparing it to other dinitrobenzaldehyde isomers to determine their relative stabilities.

Frequency calculations are also a vital component of stability analysis. By calculating the vibrational frequencies of the molecule, it can be confirmed that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). These vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed from the vibrational analysis, providing a more complete picture of the molecule's stability under different conditions.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the aldehyde group in this compound introduces a degree of conformational flexibility due to rotation around the carbon-carbon single bond connecting the aldehyde to the benzene ring. Conformational analysis involves systematically studying the energy of the molecule as a function of this rotation to identify the most stable conformers. It is likely that the planar conformation, where the aldehyde group is coplanar with the benzene ring, is the most stable due to conjugation. However, steric hindrance from the ortho-nitro group could lead to a slightly twisted conformation.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in different environments, such as in various solvents or at different temperatures. For this compound, an MD simulation could reveal how the orientation of the aldehyde and nitro groups fluctuates over time and how these motions are influenced by interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations alone.

Elucidation of Intermolecular Interactions through Computational Models

In the solid state, the properties of this compound will be governed by its intermolecular interactions. Computational models can be used to investigate the nature and strength of these interactions. Due to the presence of the polar aldehyde and nitro groups, dipole-dipole interactions and London dispersion forces are expected to be significant.

One common approach is to perform calculations on dimers or small clusters of molecules to determine their interaction energies. The Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for not only calculating the total interaction energy but also decomposing it into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the forces holding the molecules together in a crystal lattice.

Another useful tool is the analysis of the Hirshfeld surface, which is a way of partitioning the electron density in a crystal among the constituent molecules. By mapping various properties onto this surface, such as the electrostatic potential, one can visualize and quantify the intermolecular contacts and their nature. For this compound, this would likely reveal strong interactions involving the oxygen atoms of the nitro and aldehyde groups acting as hydrogen bond acceptors with hydrogen atoms from neighboring molecules.

Derivatives and Isomeric Analogues of Dinitrobenzaldehyde: a Comparative Research Perspective

Structure-Reactivity Relationships in 2,5-Dinitrobenzaldehyde Derivatives

The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences the chemical behavior of the aldehyde functional group in this compound, making it a versatile building block for various organic syntheses.

Synthesis and Properties of Functionalized Derivatives

The primary method for synthesizing this compound is through the nitration of benzaldehyde (B42025) using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0-5°C). This process, however, can lead to a mixture of isomers, necessitating purification to isolate the desired 2,5-isomer.

Once obtained, this compound serves as a valuable precursor for the synthesis of a variety of functionalized derivatives. The strong electron-withdrawing nature of the two nitro groups enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic addition reactions. This heightened reactivity allows for the construction of diverse molecular scaffolds.

A significant application of this compound is in the synthesis of heterocyclic compounds. Through condensation reactions with molecules containing active methylene (B1212753) groups or with amines, it is a key starting material for constructing imidazole (B134444) and quinoxaline (B1680401) ring systems, which are important structures in medicinal chemistry.

Further functionalization can be achieved by targeting the nitro groups, which can be reduced to amino groups, opening pathways for additional chemical transformations.

One example of a functionalized derivative, although from a closely related starting material, is (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. This compound was synthesized by reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044). oatext.comoatext.com The synthesis involved the nitration of salicylaldehyde (B1680747) to produce a mixture of 3- and 5-nitrosalicylaldehyde, followed by further nitration to yield 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com This product was then reacted with 2-cyanoacetohydrazide in ethanol (B145695) with a drop of acetic acid to yield the final hydrazide derivative. oatext.com

Table 1: Synthesis of a Functionalized Dinitrobenzaldehyde Derivative

| Starting Material | Reagents | Product | Yield (%) |

| 2-hydroxy-3,5-dinitrobenzaldehyde | 2-cyanoacetohydrazide, ethanol, acetic acid | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 88 |

Data sourced from OAText. oatext.com

Hydrazone and Related Imines as Key Derivatives

Hydrazones and imines are important classes of derivatives formed from the reaction of aldehydes with hydrazines and primary amines, respectively. These reactions are pivotal in various synthetic pathways.

The formation of hydrazones from dinitrobenzaldehydes is a well-established reaction. For instance, 2,4-dinitrobenzaldehyde (B114715) reacts with hydrazine (B178648) hydrate (B1144303) in absolute ethanol to form 2,4-dinitrobenzaldehyde hydrazone. nih.gov This reaction proceeds by stirring the components at approximately 353 K for 5 hours, resulting in the formation of a brown powder which can be recrystallized from ethanol to obtain single crystals. nih.gov The crystal structure of 2,4-dinitrobenzaldehyde hydrazone reveals a planar molecule where the hydrazone group is oriented at a dihedral angle of 8.27° with respect to the benzene (B151609) ring. nih.gov The C=N bond length is notably short (1.282 Å) due to π-π conjugation and the electron-withdrawing effect of the two nitro groups. nih.gov

Imines, also known as Schiff bases, are formed through the reaction of an aldehyde with a primary amine. nih.gov The electrophilicity of imines can be enhanced by protonating the nitrogen atom with a Brønsted acid. nih.gov This reactivity makes them useful intermediates in multicomponent reactions for the synthesis of nitrogen-containing compounds. nih.gov The specific reactivity of an imine is dependent on the substituents of the parent aldehyde and amine. nih.gov While specific studies on the synthesis and reactivity of this compound imines are not extensively detailed in the provided search results, the general principles of imine formation and reactivity can be applied. The electron-withdrawing nitro groups in this compound would be expected to influence the properties of the resulting imine.

Comparative Synthesis and Reactivity of Dinitrobenzaldehyde Isomers

The position of the nitro groups on the benzaldehyde ring significantly impacts the synthesis and reactivity of the different dinitrobenzaldehyde isomers.

Research on 2,4-Dinitrobenzaldehyde

Synthesis: 2,4-Dinitrobenzaldehyde has been prepared through various methods. Historically, it was synthesized from the oxidation of 2,4-dinitrotoluene (B133949). orgsyn.org Another method involves the reaction of 2,4-dinitrotoluene with p-nitrosodimethylaniline and crystallized sodium carbonate in refluxing alcohol. prepchem.com The resulting intermediate is then treated with nitric acid and benzene to yield the final product. prepchem.com A more direct laboratory preparation involves the reaction of p-nitrosodimethylaniline hydrochloride with 2,4-dinitrotoluene. orgsyn.org The crude product can be purified by crystallization from naphtha. orgsyn.org

Reactivity: 2,4-Dinitrobenzaldehyde is a versatile reagent in organic synthesis. It readily forms hydrazones upon reaction with hydrazine hydrate. nih.gov These hydrazones are important intermediates in heterocyclic chemistry. nih.gov The aldehyde group can be reduced to an alcohol; for example, reaction with sodium borohydride (B1222165) in ethanol yields 2,4-dinitrobenzyl alcohol. prepchem.com

Table 2: Physical Properties of 2,4-Dinitrobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Melting Point | 66-70 °C |

| Boiling Point | 190 °C at 10 mmHg |

Data sourced from Sigma-Aldrich and ChemBK.

Research on 2,6-Dinitrobenzaldehyde (B1206409)

Synthesis: The synthesis of 2,6-dinitrobenzaldehyde can be challenging due to the steric hindrance from the two nitro groups flanking the aldehyde. One patented method describes its preparation from 2,6-dinitrotoluene (B127279) by reaction with difructose anhydride (B1165640) (DFA) to form an olefin, which is then directly oxidized with oxygen in the presence of a catalyst. google.com This method is reported to have a good yield and purity suitable for industrial production. google.com Another route identifies 2,6-dinitrobenzaldehyde as a major intermediate in the combined ozonation of 2,6-dinitrotoluene with hydrogen peroxide and UV radiation.

Reactivity: 2,6-Dinitrobenzaldehyde is utilized as an intermediate in the synthesis of more complex molecules. For instance, it has been used in the synthesis of free base tetrakis(2,6-dinitrophenyl) porphyrin.

Table 3: Physical Properties of 2,6-Dinitrobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Melting Point | 120-122 °C |

| Appearance | Yellow crystals |

Data sourced from Sigma-Aldrich and ChemBK.

Research on 3,5-Dinitrobenzaldehyde (B77469)

Synthesis: 3,5-Dinitrobenzaldehyde can be synthesized by the reduction of 3,5-dinitrobenzoyl chloride. A described method uses lithium aluminum tri-tert-butoxyhydride as the reducing agent in dry diglyme (B29089) at low temperatures (-78°C). orgsyn.org The crude product can be purified by trituration with cold dry diethyl ether or by recrystallization. orgsyn.org Another earlier method involved the reduction of 4-bromo-3,5-dinitrobenzaldehyde with copper(I) hydride. orgsyn.org

Reactivity: 3,5-Dinitrobenzaldehyde serves as a reagent in the synthesis of substituted N-heterocycles that have shown antibacterial activity. chemicalbook.com

Table 4: Physical Properties of 3,5-Dinitrobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Melting Point | 85-87 °C |

| Appearance | Tan solid |

Data sourced from Organic Syntheses. orgsyn.org

Emerging Research Frontiers and Future Directions for 2,5 Dinitrobenzaldehyde

The unique molecular architecture of 2,5-Dinitrobenzaldehyde, featuring a reactive aldehyde function and two electron-withdrawing nitro groups, positions it as a valuable intermediate in organic synthesis. The strong electrophilicity of the carbonyl carbon and the potential for the nitro groups to be transformed into other functionalities make it a versatile building block. Current research is actively exploring new frontiers to enhance its synthesis and application, focusing on sustainable practices, advanced catalytic transformations, and its role in constructing complex molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2,5-Dinitrobenzaldehyde, and what are the critical reaction parameters to ensure yield and purity?

- Methodological Answer : Synthesis typically involves nitration of benzaldehyde derivatives under controlled conditions. For example, direct nitration of benzaldehyde using mixed nitric-sulfuric acid at low temperatures (0–5°C) can yield nitro-substituted products. Key parameters include temperature control to avoid over-nitration, stoichiometric ratios of nitrating agents, and purification via recrystallization (e.g., using ethanol/water mixtures). The CAS registry (1198424-70-2) confirms its identity .

Q. How is this compound characterized to confirm its structural integrity and purity in academic research?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR (¹H/¹³C) to verify substitution patterns and functional groups.

- IR spectroscopy to identify aldehyde C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1530, 1350 cm⁻¹).

- Mass spectrometry (MS) for molecular ion confirmation (expected m/z ~196.12).

- Melting point analysis (compare to literature values; note isomer-dependent variations, e.g., 3,5-Dinitrobenzaldehyde melts at 85°C ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (linked to H333 hazards in analogs like 2,4-Dinitrobenzaldehyde ).

- Storage : In airtight containers, away from reducing agents and heat sources (similar to 2,4-Dinitrobenzaldehyde ).

- Waste Disposal : Segregate as hazardous waste; consult institutional guidelines for nitro-aromatic compounds .

Q. What are the primary research applications of this compound in synthetic chemistry?

- Methodological Answer : It serves as:

- A precursor for heterocyclic compounds (e.g., imidazoles, quinoxalines) via condensation reactions.

- A substrate in nucleophilic aromatic substitution studies due to electron-withdrawing nitro groups.

- Intermediate in pharmaceutical research (e.g., analogs of 2,4-Dinitrobenzaldehyde are used in agrochemicals ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical or spectral data for this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis/purification under documented conditions.

- Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC for purity, X-ray crystallography for unambiguous structure).

- Consider Isomer Effects : Compare data with structurally similar compounds (e.g., 3,5-Dinitrobenzaldehyde ) to identify substituent-driven variations.

Q. What strategies optimize this compound’s reactivity in multi-step syntheses, particularly in catalytic systems?

- Methodological Answer :

- Protection/Deprotection : Use acetal protection for the aldehyde group during nitro-group modifications.

- Catalyst Design : Employ transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-couplings, noting nitro group sensitivity to over-reduction.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility in SNAr reactions .

Q. How can computational chemistry aid in predicting this compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- DFT Calculations : Model electronic effects (e.g., nitro group electron-withdrawing strength) on reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability.

- QSAR Studies : Correlate substituent positions with biological activity in drug design workflows.

Q. What methodologies mitigate environmental impacts when scaling this compound synthesis in academic research?

- Methodological Answer :

- Green Chemistry Principles : Use biodegradable solvents (e.g., ethanol) and catalytic reagents to minimize waste.

- Waste Treatment : Collaborate with certified agencies for nitro-compound disposal .

- Microscale Techniques : Reduce reagent volumes without compromising yield (e.g., 50mg scales for exploratory reactions ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.